Bay 41-4109 racemate

Antiviral Mechanism Capsid Assembly Modulator (CAM) Nucleos(t)ide Analogue Resistance

Bay 41-4109 racemate is the equimolar R-/S-enantiomer mixture of the prototypical heteroaryldihydropyrimidine (HAP) capsid assembly modulator. Unlike nucleos(t)ide analogues (lamivudine, entecavir, tenofovir), it targets HBV core protein to accelerate and misdirect assembly into aberrant, non-functional polymers that are cleared via STUB1-BAG3-p62 macroautophagy. Maintains full efficacy against common NA-resistant mutants and across genotypes A–H (EC50 26–215 nM). An essential benchmark compound for CAM screening, HBV core protein degradation pathway dissection, and combination therapy studies.

Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
Cat. No. B1663510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 41-4109 racemate
Molecular FormulaC18H13ClF3N3O2
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
InChIInChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)
InChIKeyFVNJBPMQWSIGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bay 41-4109 Racemate: A Heteroaryldihydropyrimidine (HAP) Capsid Assembly Modulator for HBV Research


Bay 41-4109 racemate is the equimolar mixture of the R- and S-enantiomers of BAY 41-4109, a heteroaryldihydropyrimidine (HAP) compound that acts as a Hepatitis B virus (HBV) capsid assembly modulator (CAM) [1]. It potently inhibits HBV replication in vitro by accelerating and misdirecting the assembly of HBV core protein (HBcAg) into aberrant, non-functional polymers [2], rather than targeting the viral polymerase. This mechanism is distinct from nucleos(t)ide analogues (NAs) like lamivudine, entecavir, or tenofovir [3].

Why Bay 41-4109 Racemate Cannot Be Replaced by Other HBV Inhibitors


Substituting Bay 41-4109 racemate with another 'HBV inhibitor'—including nucleos(t)ide analogues (NAs) or even other CAMs—risks fundamentally altering the experimental outcome due to divergent mechanisms of action, resistance profiles, and in vivo pharmacodynamics. Unlike NAs such as lamivudine or entecavir, Bay 41-4109 targets the viral core protein, inducing aberrant capsid assembly and accelerating HBcAg degradation via the STUB1-BAG3-p62 autophagy pathway [1]. This mechanism is not only distinct but also maintains full efficacy against common NA-resistant HBV mutants [2]. Furthermore, compared to the clinical CAM GLS4, Bay 41-4109 demonstrates a different potency profile in cell-based assays and lacks the HBc product accumulation phenotype, indicating a mechanistically distinct modulation of capsid assembly [3]. Therefore, generic substitution without direct comparative validation would confound key research parameters like viral DNA reduction kinetics, HBcAg degradation pathways, and resistance mutation selection.

Bay 41-4109 Racemate: Quantified Evidence for Superior Selection vs. Key Comparators


Mechanistic Differentiation: Capsid Assembly Modulation vs. Nucleos(t)ide Analogue Polymerase Inhibition

Bay 41-4109 racemate disrupts HBV replication via a mechanism distinct from nucleos(t)ide analogues (NAs). While NAs like lamivudine (3TC) inhibit the viral polymerase, Bay 41-4109 targets the core protein to induce aberrant capsid assembly [1]. This mechanistic divergence translates into maintained antiviral activity against lamivudine- and adefovir-resistant HBV mutants, where fold-resistance to Bay 41-4109 ranges from only 0.7 to 2.3, indicating minimal cross-resistance [2]. In contrast, NAs lose efficacy against their respective resistant mutants.

Antiviral Mechanism Capsid Assembly Modulator (CAM) Nucleos(t)ide Analogue Resistance

Pan-Genotypic Potency: Broad-Spectrum Anti-HBV Activity Across Genotypes A-H

Bay 41-4109 racemate demonstrates consistent antiviral activity against a diverse panel of HBV clinical isolates. In a study evaluating 54 full-length HBV isolates from genotypes A through H, the median EC50 values ranged from 26 nM in genotype G to 215 nM in genotype F, compared to a reference genotype D construct at 43 nM [1]. This broad activity indicates its potential as a pan-genotypic tool, unlike some NAs which may show genotype-dependent efficacy.

HBV Genotypes Pan-genotypic Activity Antiviral Potency

In Vivo Efficacy: Dose-Dependent Viral Load Reduction in Humanized Mouse Model

Bay 41-4109 racemate exhibits quantifiable antiviral efficacy in a humanized Alb-uPA/SCID mouse model of HBV infection. Following a 5-day treatment course, treated mice showed a decrease in HBV viremia of approximately 1 log10 copies/mL, whereas the control group experienced an increase of about 0.5 log10 copies/mL over the same period [1]. This demonstrates a clear, measurable antiviral effect in a physiologically relevant in vivo system.

In Vivo Efficacy Humanized Mouse Model HBV Viremia

Selectivity and Safety Profile: High Therapeutic Window in HepG2.2.15 Cells

Bay 41-4109 racemate demonstrates a favorable selectivity window in vitro, with significant separation between antiviral activity and host cell cytotoxicity. In HepG2.2.15 cells, the IC50 for HBV replication inhibition is 53 nM, while the CC50 for cytotoxicity is 7 µM after 8 days of treatment . This yields a selectivity index (CC50/IC50) of approximately 132.

Selectivity Index Cytotoxicity HepG2.2.15

Comparative In Vivo Potency: Superior Liver DNA Reduction vs. Lamivudine in Transgenic Mice

In a head-to-head comparison in HBV-transgenic mice, Bay 41-4109 racemate demonstrated superior reduction of liver HBV DNA compared to the nucleoside analogue lamivudine (3TC). When administered orally at 30 mg/kg twice daily, Bay 41-4109 reduced liver HBV DNA by 52%, while 3TC achieved a 36% reduction . In plasma, the reduction was 70% for Bay 41-4109 (at 15 mg/kg) versus 30% for 3TC (at 30 mg/kg) .

In Vivo Efficacy Lamivudine Comparison HBV Transgenic Mouse

Pharmacokinetic Profile: Defined Bioavailability and Half-Life for In Vivo Dosing

Bay 41-4109 racemate exhibits species-dependent pharmacokinetic properties that inform in vivo dosing strategies. Following oral administration, bioavailability is approximately 30% in mice, with plasma half-lives of ≤1 hour in mice, 2 hours in rats, and 5 hours in dogs . This rapid clearance profile necessitates frequent dosing for sustained exposure in murine models.

Pharmacokinetics Bioavailability In Vivo Dosing

Optimal Research Applications for Bay 41-4109 Racemate Based on Quantified Evidence


Mechanistic Studies of HBV Capsid Assembly and Autophagic Degradation

Given its well-characterized mechanism of inducing aberrant non-capsid polymers that are subsequently cleared by STUB1-promoted p62-mediated macroautophagy [1], Bay 41-4109 is an ideal chemical probe for dissecting the cellular pathways governing HBV core protein degradation and innate immune evasion.

Evaluating Pan-Genotypic CAM Activity and Resistance Barrier

The demonstrated efficacy across all major HBV genotypes (A-H) with EC50 values ranging from 26 to 215 nM [2] makes Bay 41-4109 a valuable reference compound for screening novel CAMs or characterizing genotype-specific responses. Its minimal cross-resistance to NA-resistant mutants also makes it suitable for studies on combination therapy strategies [3].

In Vivo Proof-of-Concept Studies in Humanized Mouse Models

The confirmed in vivo antiviral effect, with a 1 log10 reduction in HBV viremia in a humanized mouse model [4], supports the use of Bay 41-4109 to investigate HBV pathogenesis, viral dynamics, and the preclinical efficacy of CAMs in a system that recapitulates human hepatocyte infection.

Benchmarking Novel HBV Core Protein Modulators

As a well-documented prototype HAP compound with extensive quantitative data on potency, selectivity, and resistance profiles, Bay 41-4109 serves as an essential benchmark for evaluating the activity and mechanism of newly synthesized CAMs or core protein allosteric modulators [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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